Lipophilicity (clogP) Differentiation: Cyclopropylsulfonyl-Pyrrolidine vs. Carbonyl-Pyrrolidine Analogues
The target compound exhibits a calculated partition coefficient (clogP) of 2.145 [1]. In contrast, closely related carbonyl-linked analogs such as 3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS not available in ZINC but structurally analogous) and 3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034201-37-9) are predicted to have higher clogP values (>2.8) due to the additional aromatic carbon atoms in their N-acyl caps, which would increase hydrophobic surface area [2]. The cyclopropylsulfonyl group contributes polarity via the sulfonyl oxygens while the cyclopropyl ring adds minimal lipophilic bulk relative to phenyl or substituted heteroaryl caps, resulting in a more balanced hydrophilicity/lipophilicity profile that is often desirable for oral absorption and reduced off-target binding [3].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.145 |
| Comparator Or Baseline | Carbonyl-linked analogs (e.g., 3,5-dimethyl-1H-pyrazole-4-carbonyl and furan-2-carbonyl capped): predicted clogP > 2.8. Phenylsulfonyl analog (estimated clogP ~2.8-3.2). |
| Quantified Difference | ΔclogP ≈ 0.7–1.1 units lower for the target compound vs. carbonyl/phenylsulfonyl analogs |
| Conditions | Calculated using ZINC15 pipeline; experimental logP not publicly available for target or comparators |
Why This Matters
A lower clogP for a given scaffold can translate into improved aqueous solubility and reduced hERG or phospholipidosis risk, which are critical selection criteria for procurement of early screening library compounds intended for oral drug discovery programs.
- [1] ZINC15 Database. Substance ZINC000076920879. Accessed 2026-04-29. View Source
- [2] Comparative clogP estimation derived from ZINC15 entries for structurally analogous 3-(1-carbonyl-pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole compounds (CAS 2034201-37-9, etc.), observed clogP range 2.8-3.8. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. doi:10.1517/17460441003605098 (General principle: lower logP correlates with improved developability). View Source
